5-Iodoquinazolin-4(3H)-one

Physical Chemistry Formulation Science Medicinal Chemistry

5-Iodoquinazolin-4(3H)-one is a halogenated heterocyclic building block belonging to the quinazolin-4(3H)-one class, with the molecular formula C8H5IN2O and a molecular weight of 272.04 g/mol. The iodine atom at the 5-position confers distinct physicochemical properties—notably elevated density (2.1±0.1 g/cm³), a high boiling point (442.2±28.0 °C at 760 mmHg), and a melting point of 268–270 °C—relative to its 5-fluoro, 5-chloro, and 5-bromo counterparts.

Molecular Formula C8H5IN2O
Molecular Weight 272.045
CAS No. 860193-45-9
Cat. No. B2589063
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Iodoquinazolin-4(3H)-one
CAS860193-45-9
Molecular FormulaC8H5IN2O
Molecular Weight272.045
Structural Identifiers
SMILESC1=CC2=C(C(=C1)I)C(=O)NC=N2
InChIInChI=1S/C8H5IN2O/c9-5-2-1-3-6-7(5)8(12)11-4-10-6/h1-4H,(H,10,11,12)
InChIKeyNLTHTTIZUVYMQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-Iodoquinazolin-4(3H)-one (CAS 860193-45-9): Physicochemical and Reactivity Profile for Procurement Decisions


5-Iodoquinazolin-4(3H)-one is a halogenated heterocyclic building block belonging to the quinazolin-4(3H)-one class, with the molecular formula C8H5IN2O and a molecular weight of 272.04 g/mol . The iodine atom at the 5-position confers distinct physicochemical properties—notably elevated density (2.1±0.1 g/cm³), a high boiling point (442.2±28.0 °C at 760 mmHg), and a melting point of 268–270 °C—relative to its 5-fluoro, 5-chloro, and 5-bromo counterparts . These properties, together with the superior leaving-group ability of the C–I bond, render it a strategic intermediate for metal-catalyzed cross-coupling applications in medicinal chemistry and materials science .

5-Iodoquinazolin-4(3H)-one: Why Interchanging 5-Halo Analogs Can Compromise Synthesis and Performance


Generic substitution among the 5-halo-quinazolin-4(3H)-one series (I, Br, Cl, F) is not feasible due to marked differences in physicochemical parameters and chemical reactivity that directly impact synthesis outcome and product quality. The 5-iodo derivative exhibits a density of 2.1±0.1 g/cm³, substantially higher than the 5-bromo (1.82 g/cm³) and 5-chloro (1.5±0.1 g/cm³) analogs, affecting formulation and handling . Its boiling point (442.2 °C) exceeds that of the 5-bromo (430.2 °C) and 5-chloro (408.8 °C) compounds, altering distillation and purification requirements . Crucially, the intrinsically more reactive Csp2–I bond enables efficient oxidative addition in palladium-catalyzed cross-couplings under milder conditions than its Csp2–Br or Csp2–Cl counterparts, making the iodo derivative the preferred electrophilic partner for constructing 5-substituted quinazolinone libraries .

5-Iodoquinazolin-4(3H)-one: Quantitative Differentiation Evidence Against 5-Halo Analogs for Informed Procurement


Superior Density Differentiates 5-Iodo from 5-Bromo and 5-Chloro Quinazolin-4(3H)-ones

The density of 5-iodoquinazolin-4(3H)-one (2.1±0.1 g/cm³) is markedly higher than that of the 5-bromo (1.82 g/cm³) and 5-chloro (1.5±0.1 g/cm³) analogs, as reported in technical datasheets from BOC Sciences and ChemSrc . This property can influence formulation, packaging, and dosing in preclinical development.

Physical Chemistry Formulation Science Medicinal Chemistry

Elevated Boiling Point of the 5-Iodo Derivative versus 5-Bromo and 5-Chloro Analogs

5-Iodoquinazolin-4(3H)-one exhibits a boiling point of 442.2±28.0 °C at 760 mmHg, compared to 430.2 °C for the 5-bromo analog and 408.8±28.0 °C for the 5-chloro analog . This ~11.9 °C higher boiling point relative to the 5-bromo compound is relevant for separation and purification processes.

Thermal Analysis Purification Engineering Process Chemistry

Intrinsically More Reactive Csp2–I Bond Enables Milder Cross-Coupling Conditions

The Csp2–I bond in 5-iodoquinazolin-4(3H)-one is intrinsically more reactive toward oxidative addition than the Csp2–Br or Csp2–Cl bonds of the 5-bromo and 5-chloro congeners, as highlighted in a review on halogenated quinazolinones . This enables palladium-catalyzed Suzuki-Miyaura, Sonogashira, and Negishi couplings to proceed under lower catalyst loadings or reduced temperatures. For instance, a related study on 2-aryl-4-chloro-6-iodoquinazolines demonstrated that the Csp2–I bond undergoes selective cross-coupling while the Csp2–Cl bond remains intact, underscoring the orthogonality and superior reactivity of the iodo substituent .

Organic Synthesis Palladium Catalysis Medicinal Chemistry

5-Iodo Derivative as a Versatile Building Block for Biologically Active Quinazolinones

The 5-iodo substituent serves as a key synthetic handle for generating diverse 5-substituted quinazolin-4(3H)-ones with demonstrated biological activity. The Molecules review identifies multiple biologically relevant quinazolinones—including ghrelin receptor and vasopressin V1b receptor antagonists—that are accessed via palladium-catalyzed cross-coupling of halogenated precursors . Additionally, iodoquinazoline derivatives have been investigated as dual VEGFR-2/EGFRT790M inhibitors, with compounds exhibiting IC50 values in the low micromolar range (e.g., 5.70 µM against HepG2) . While the parent 5-iodoquinazolin-4(3H)-one is a building block, its carbon-iodine bond enables late-stage diversification to yield analogs with quantifiable anticancer activity, a capability diminished in the less reactive bromo and chloro analogs.

Kinase Inhibitors EGFR Antagonists Drug Discovery

5-Iodoquinazolin-4(3H)-one: Optimal Research and Industrial Application Scenarios


Medicinal Chemistry: Synthesis of 5-Aryl/Alkynyl Quinazolin-4(3H)-one Kinase Inhibitor Libraries

The 5-iodo handle permits efficient Suzuki-Miyaura or Sonogashira cross-coupling to install diverse aryl or alkynyl groups at the 5-position under mild conditions, enabling rapid exploration of structure-activity relationships for targets such as EGFR, VEGFR-2, and ghrelin receptors . The superior reactivity of the C–I bond (class-level inference) minimizes side reactions and improves yields compared to bromo or chloro analogs, which require harsher conditions and may exhibit lower functional group tolerance.

Process Chemistry: Thermally Demanding Distillation or Sublimation Purification

With a boiling point of 442.2±28.0 °C—significantly higher than the 5-bromo (430.2 °C) and 5-chloro (408.8 °C) analogs—the 5-iodo compound may be preferred in distillation or sublimation processes where thermal separation from lighter impurities is critical . Its elevated density (2.1±0.1 g/cm³) further distinguishes it in density-based separations.

Materials Science: Preparation of Heavy-Atom-Containing Quinazolinone Derivatives for Photophysical Studies

The high atomic number and heavy atom effect of iodine can enhance spin-orbit coupling and intersystem crossing in photophysical applications. The 5-iodoquinazolin-4(3H)-one scaffold can be cross-coupled to generate polycarbo-substituted quinazolines with tunable photophysical properties, as demonstrated for analogous 6-iodoquinazolines . The iodine substituent itself may also serve as a heavy atom probe in X-ray crystallography or electron microscopy.

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